Sodium 4-hydroxyphenylglyoxylate
Overview
Description
Sodium 4-hydroxyphenylglyoxylate is a chemical compound with the molecular formula C8H5NaO4. It is the sodium salt of 4-hydroxyphenylglyoxylic acid. This compound is known for its applications in various scientific research fields, particularly in the study of oxidative stress mechanisms and the development of antioxidative drugs .
Mechanism of Action
Mode of Action
The compound acts as an inhibitor of CPT I . It interacts with CPT I, reducing its activity and subsequently decreasing the transport of long-chain fatty acids into the mitochondria . This results in a decrease in fatty acid oxidation .
Biochemical Pathways
The primary biochemical pathway affected by Sodium 4-hydroxyphenylglyoxylate is the fatty acid oxidation pathway . By inhibiting CPT I, the compound reduces the entry of long-chain fatty acids into the mitochondria, thereby decreasing their oxidation . This can lead to changes in energy production and lipid metabolism within the cell .
Pharmacokinetics
Given its molecular structure and properties, it is likely to be absorbed and distributed throughout the body, metabolized, and excreted in a manner similar to other small organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Sodium 4-hydroxyphenylglyoxylate plays a significant role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, facilitating the conversion of phenylalanine to tyrosine and further to 4-hydroxyphenylpyruvate. These interactions are crucial for maintaining the balance of amino acids and phenolic compounds in the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as protein kinases and transcription factors, thereby affecting gene expression and cellular responses. Additionally, this compound impacts cellular metabolism by altering the flux of metabolic intermediates and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of certain enzymes, such as tyrosine aminotransferase, by binding to their active sites and preventing substrate access. This inhibition leads to changes in the levels of metabolic intermediates and affects downstream metabolic pathways. Furthermore, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal impact on cellular function and metabolism. At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular responses and metabolic pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glyoxylate cycle and the metabolism of phenolic compounds. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, facilitating the conversion of phenylalanine to tyrosine and further to 4-hydroxyphenylpyruvate. These interactions are essential for maintaining the balance of amino acids and phenolic compounds in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters, facilitating its uptake into cells and its distribution to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with metabolic enzymes and participates in biochemical reactions. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its role in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxyphenylglyoxylate can be synthesized through the reaction of 4-hydroxyphenylglyoxylic acid with sodium hydroxide. The reaction typically involves dissolving 4-hydroxyphenylglyoxylic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out at room temperature and the product is obtained by evaporating the solvent .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxyphenylglyoxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxyphenylglycolic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinones
Reduction: Hydroxyphenylglycolic acid
Substitution: Various substituted phenylglyoxylates
Scientific Research Applications
Sodium 4-hydroxyphenylglyoxylate is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used to study oxidative stress mechanisms and the role of antioxidants in biological systems.
Medicine: It is investigated for its potential use in developing antioxidative drugs and treatments for oxidative stress-related diseases.
Comparison with Similar Compounds
Sodium 4-hydroxyphenylglyoxylate is unique due to its specific inhibitory action on CPT I. Similar compounds include:
4-hydroxyphenylpyruvate: Involved in the catabolism of tyrosine.
4-hydroxybenzoylformic acid: Used in similar oxidative stress studies.
4-hydroxyphenylacetic acid: Another compound used in metabolic studies.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
Properties
IUPAC Name |
sodium;2-(4-hydroxyphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,9H,(H,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZKOKCUGWOJMH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15573-67-8 (Parent) | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30202959 | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54537-30-3 | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054537303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 4-hydroxyphenylglyoxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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